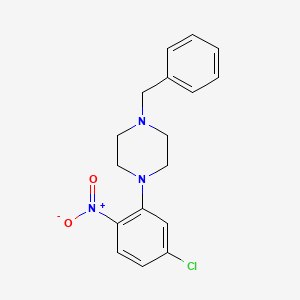
N,N'-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide is an organic compound with the molecular formula C20H32N2O6S2. This compound is characterized by the presence of two cyclohexyl groups, two methoxy groups, and two sulfonamide groups attached to a benzene ring. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
The synthesis of N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dimethoxybenzene-1,3-disulfonyl chloride and cyclohexylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Formation of the Compound: The sulfonyl chloride reacts with cyclohexylamine to form the desired N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide. The reaction may require the use of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.
化学反应分析
N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and amines.
Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions, leading to the formation of the corresponding sulfonic acids and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives and other complex molecules.
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Catalysis: The compound can act as a catalyst in various chemical reactions, promoting the formation of desired products with high efficiency.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide can be compared with other similar compounds, such as:
N,N’-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide: This compound has similar structural features but differs in the position of the methoxy groups.
N,N’-dibromo-N-ethyl-benzene-1,3-disulfonamide: This compound contains bromine atoms instead of cyclohexyl groups, leading to different chemical properties and reactivity.
N,N’-tetrabromobenzene-1,3-disulfonamide: This compound has four bromine atoms attached to the benzene ring, making it a more potent reagent in certain reactions.
The uniqueness of N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C20H32N2O6S2 |
|---|---|
分子量 |
460.6 g/mol |
IUPAC 名称 |
1-N,3-N-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide |
InChI |
InChI=1S/C20H32N2O6S2/c1-27-17-13-18(28-2)20(30(25,26)22-16-11-7-4-8-12-16)14-19(17)29(23,24)21-15-9-5-3-6-10-15/h13-16,21-22H,3-12H2,1-2H3 |
InChI 键 |
IIRJNZCRIYKTKK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1S(=O)(=O)NC2CCCCC2)S(=O)(=O)NC3CCCCC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B15004976.png)
![N-(2,5-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15004980.png)
![N-{2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B15004986.png)
![7-(azepan-1-yl)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15004993.png)
![3-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B15004996.png)

![Methyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate](/img/structure/B15004999.png)
![3-[(4,5-dicyano-2-nitrophenyl)amino]-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B15005008.png)
![N'-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide](/img/structure/B15005013.png)
![2-chloro-N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B15005024.png)

![2,4-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B15005034.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B15005035.png)
![4-{[(5Z)-2,4-Dioxo-3-[2-oxo-2-(propan-2-yloxy)ethyl]-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate](/img/structure/B15005043.png)
